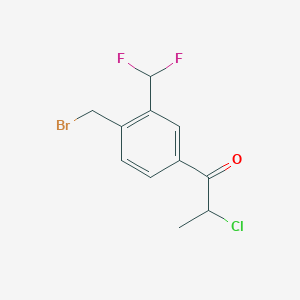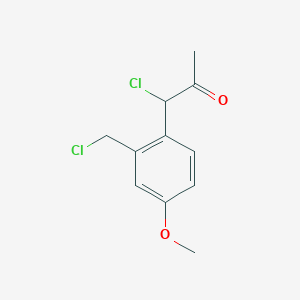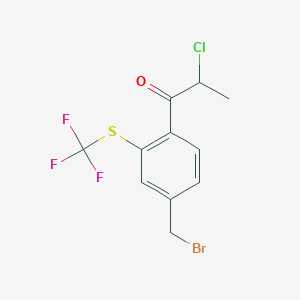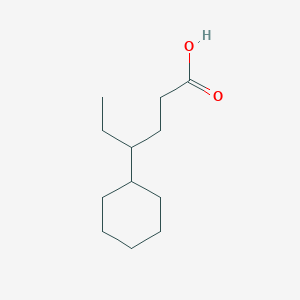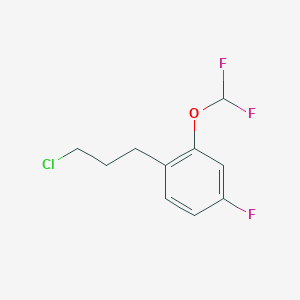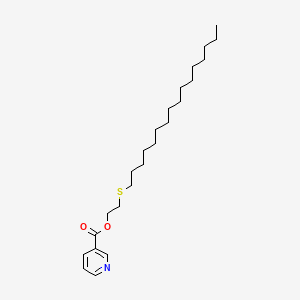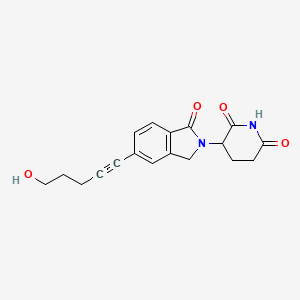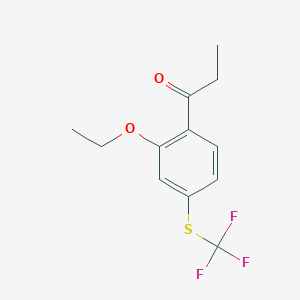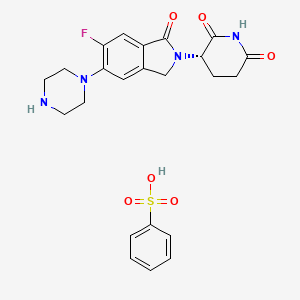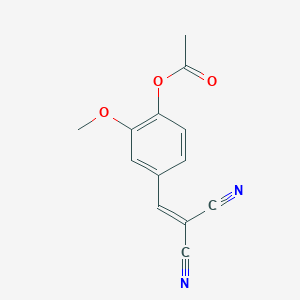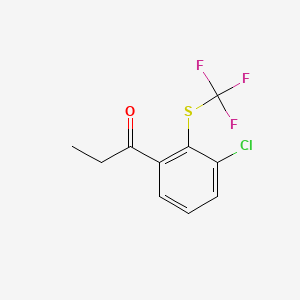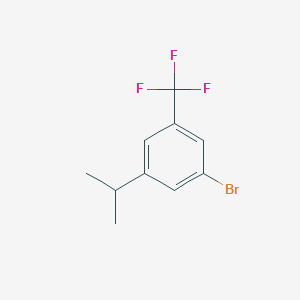
1-Bromo-3-isopropyl-5-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-isopropyl-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H10BrF3. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an isopropyl group, and a trifluoromethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-3-isopropyl-5-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-isopropyl-5-(trifluoromethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-3-isopropyl-5-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction reactions to form hydrocarbons.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation reactions can produce alcohols or ketones .
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-isopropyl-5-(trifluoromethyl)benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of advanced materials with specific properties, such as fluorinated polymers.
Pharmaceuticals: It is explored for its potential use in drug discovery and development, particularly in the synthesis of bioactive molecules.
Agrochemicals: The compound is investigated for its potential use in the synthesis of agrochemicals with enhanced efficacy.
Wirkmechanismus
The mechanism by which 1-Bromo-3-isopropyl-5-(trifluoromethyl)benzene exerts its effects depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new carbon-nucleophile bond. The trifluoromethyl group can influence the reactivity and stability of the compound by electron-withdrawing effects, which can affect the overall reaction mechanism .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-(trifluoromethyl)benzene: Similar structure but lacks the isopropyl group.
1-Bromo-3,5-bis(trifluoromethyl)benzene: Contains an additional trifluoromethyl group, which can further influence its chemical properties.
3-Bromobenzotrifluoride: Similar structure but lacks the isopropyl group
Uniqueness: The combination of these substituents can enhance the compound’s stability and make it a valuable intermediate in organic synthesis and material science .
Eigenschaften
Molekularformel |
C10H10BrF3 |
|---|---|
Molekulargewicht |
267.08 g/mol |
IUPAC-Name |
1-bromo-3-propan-2-yl-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H10BrF3/c1-6(2)7-3-8(10(12,13)14)5-9(11)4-7/h3-6H,1-2H3 |
InChI-Schlüssel |
BJRCFRRGVMAXOF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=CC(=C1)Br)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


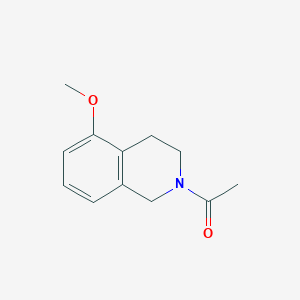
![Hydrazinecarbothioamide, 2-[(3-hydroxy-4-methoxyphenyl)methylene]-](/img/structure/B14057784.png)
